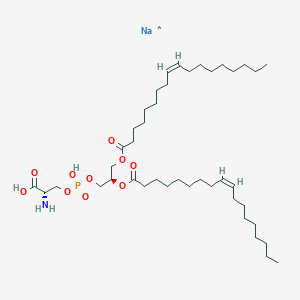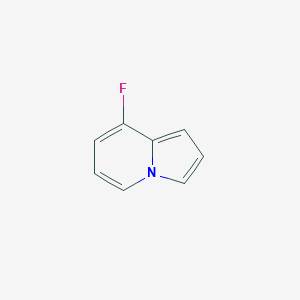
8-Fluoroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroindolizine typically involves the introduction of a fluorine atom into the indolizine ring. One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile. This reaction is followed by dehydrofluorination and dehydrogenation steps to yield the final product . The reaction conditions often include the use of ultrasound, CF2Br2, Pb, and Bu4NBr as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indolizine derivatives with different functional groups.
Applications De Recherche Scientifique
8-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mécanisme D'action
The mechanism of action of 8-Fluoroindolizine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
- 3-Fluoroindolizine
- 6-Fluoroindolizine
- 7-Fluoroindolizine
Comparison: 8-Fluoroindolizine is unique due to the position of the fluorine atom at the 8th position of the indolizine ring. This specific positioning can influence the compound’s chemical reactivity and biological activity. Compared to other fluorinated indolizines, this compound may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H6FN |
|---|---|
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
8-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
Clé InChI |
JAANJGNHTYJCEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CC=C(C2=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



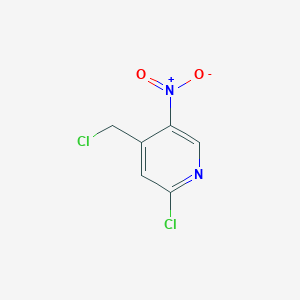
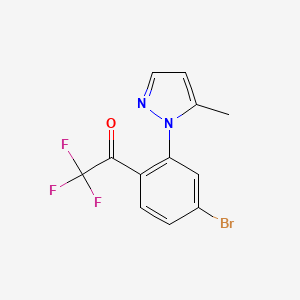
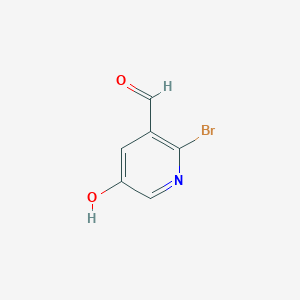
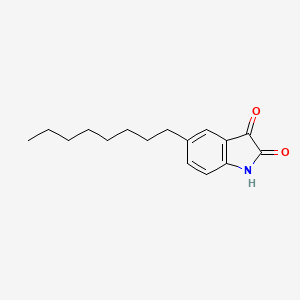

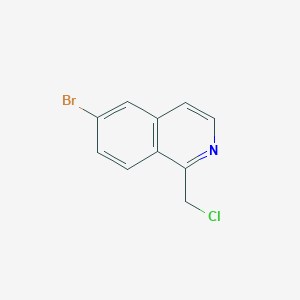
![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
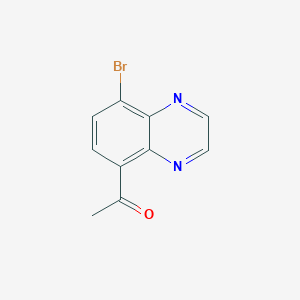
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
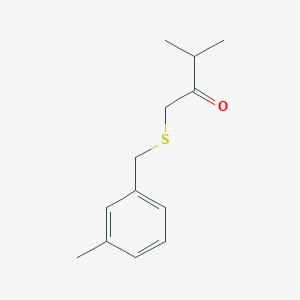
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
